N-(4-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Description
N-(4-{[(4-Ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a phenyl group substituted with a carbonylamino linkage. This linkage is further modified with a 4-ethoxy-3-nitrobenzoyl moiety. The ethoxy group enhances lipophilicity, while the nitro group may contribute to electronic effects and biological activity.
Properties
IUPAC Name |
N-[4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-2-28-17-10-5-13(12-16(17)23(26)27)19(24)21-14-6-8-15(9-7-14)22-20(25)18-4-3-11-29-18/h3-12H,2H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRFPPOEODAFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound exhibits promising anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that derivatives of thiophene-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of breast and prostate cancer cells, suggesting that N-(4-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide may possess similar efficacy .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it may interact with proteins involved in the Bcl-2 family, which play critical roles in regulating apoptosis .
Case Studies
Recent case studies have highlighted the effectiveness of thiophene derivatives in preclinical trials. For example, a study published in 2024 reported that a structurally similar compound significantly reduced tumor size in xenograft models while exhibiting minimal toxicity to normal cells .
Material Science
Organic Electronics
this compound has potential applications in organic electronics, particularly as a semiconductor material. Its thiophene moiety contributes to its electronic properties, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Photovoltaic Efficiency
Research has shown that incorporating thiophene derivatives into photovoltaic devices can enhance light absorption and charge mobility, leading to improved energy conversion efficiencies. This is particularly relevant as the demand for efficient solar energy solutions continues to grow.
Analytical Chemistry
Chromatographic Applications
This compound can also be utilized in analytical chemistry as a standard reference material for chromatographic techniques. Its unique chemical structure allows for effective separation and identification using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Spectroscopic Studies
The compound's spectral properties have been characterized using various spectroscopic techniques, including UV-Vis and NMR spectroscopy. These studies provide valuable insights into its chemical behavior and interactions with other molecules, which are crucial for developing new analytical methods .
Mechanism of Action
The mechanism of action of N-(4-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Thiophene Carboxamide Derivatives
- Compound 11 (): 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide Substituents: Chlorophenyl, cyano, methoxyphenyl. Key Differences: Lacks the ethoxy-nitrobenzoyl group but includes a chloro-substituted aromatic ring. The cyano group increases polarity compared to the nitro group in the target compound .
- Compound 15 (): 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide Substituents: Acetamido, hydrazinocarbonyl.
Nitrothiophene Carboxamides ()
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
- N-(4-Chloro-3-Nitrophenyl)Thiophene-2-Carboxamide () Substituents: Chloro and nitro groups on the phenyl ring.
Physicochemical Properties
Table 1: Melting Points and Yields of Selected Analogs
- Insights : Higher melting points in compounds with rigid structures (e.g., compound 15) suggest increased crystallinity due to hydrogen bonding. The target compound’s ethoxy group may lower melting points compared to nitro-only analogs .
Biological Activity
N-(4-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula: C18H18N4O4S
- Molecular Weight: 382.43 g/mol
- IUPAC Name: this compound
The presence of both thiophene and nitrophenyl groups suggests potential interactions with various biological targets, which may contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against several pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Antiparasitic Activity
The compound's structural analogs have been evaluated for their antiplasmodial activity against Plasmodium falciparum. A notable finding was that certain derivatives showed high in vitro activity with IC50 values as low as 0.034 µM, indicating strong potential against malaria . The structure–activity relationship (SAR) studies highlighted that modifications in the phenyl moiety significantly influenced the antiplasmodial potency.
Antiviral Activity
In the context of antiviral research, compounds derived from similar scaffolds have shown promise against viral targets. For example, thiazolidinone derivatives exhibited effective inhibition of NS5B RNA polymerase with IC50 values around 32.2 μM . This suggests that the incorporation of thiophene and nitrophenyl groups may enhance antiviral efficacy.
Study 1: Antimicrobial Evaluation
In a comprehensive evaluation of antimicrobial activities, a series of substituted derivatives were tested against various bacterial strains. The most active derivative demonstrated significant biofilm inhibition alongside low hemolytic activity, suggesting a favorable safety profile .
Study 2: Antiplasmodial Potency
Another study focused on the antiplasmodial activity of compounds related to this compound. It was observed that specific substitutions on the phenyl ring greatly enhanced selectivity and potency against chloroquine-sensitive strains of P. falciparum .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
